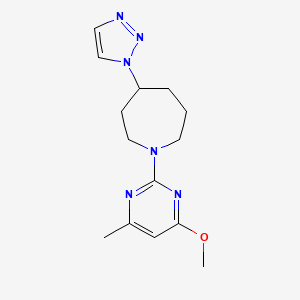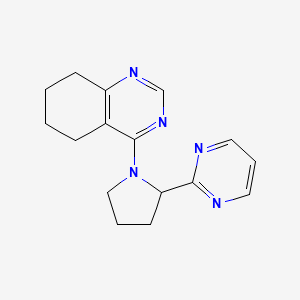
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide typically involves the reaction of benzylamine with 2-methylpropan-2-yl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The tetrazole ring’s ability to mimic the structure of natural substrates allows it to effectively compete with these substrates for binding sites.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methylpropan-1-amine: Shares a similar benzyl and methylpropan structure but lacks the tetrazole ring.
N-benzyl-N-tert-butylamine: Similar in structure but with a tert-butyl group instead of the tetrazole ring.
2-methyl-N-phenylmaleimide: Contains a similar methyl group but with a maleimide ring instead of a tetrazole ring.
Uniqueness
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-benzyl-2-methyl-N-propan-2-yltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(2)18(9-11-7-5-4-6-8-11)13(19)12-14-16-17(3)15-12/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBPANRKNNAPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Difluoro-3-(4-imidazo[1,5-a]quinoxalin-4-ylpiperazin-1-yl)propan-1-ol](/img/structure/B7360175.png)


![6-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-2-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7360213.png)
![4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol](/img/structure/B7360221.png)
![2-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7360225.png)
![[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide](/img/structure/B7360229.png)
![2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7360236.png)
![3-[3-oxo-3-[4-(1H-1,2,4-triazol-5-yl)piperazin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7360237.png)
![1-[(1-Butyl-3-methylpyrazole-4-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B7360259.png)
![1-[4-[(2-Propyl-1,3-thiazol-4-yl)methylsulfonyl]phenyl]ethanone](/img/structure/B7360261.png)
![[4-(6-Fluoropyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7360277.png)
![[4-(hydroxymethyl)-4-(2-methylpropylamino)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7360297.png)
![2-hydroxy-N-[3-(5-hydroxy-2-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7360303.png)
